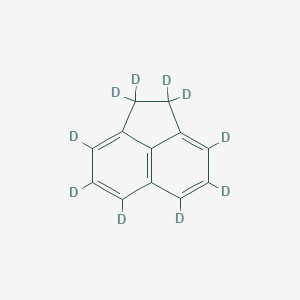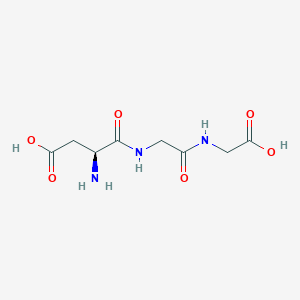
Glycyl-aspartyl-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-aspartyl-glycine, commonly referred to as RGD peptide, is a tripeptide consisting of glycine, aspartic acid, and glycine. It is a crucial component of the extracellular matrix and plays a vital role in cell adhesion, migration, and differentiation. RGD peptide has been extensively studied in the field of biomedical research due to its potential therapeutic applications in cancer, cardiovascular diseases, and tissue engineering.
Wissenschaftliche Forschungsanwendungen
Enzymatic Activity and Structural Insights
- D-serine dehydratase : Glycyl residues are crucial for the catalytic competence of D-serine dehydratase from Escherichia coli. Glycine to aspartic acid replacements in this enzyme significantly impacts its catalytic activity, highlighting the importance of glycine-rich regions in enzymatic function (Marceau et al., 1988).
Plant Cell Growth and Development
- Soybean root cell growth : In soybean root cells, a synthetic peptide containing Glycyl-Aspartyl-Glycine showed enhanced growth rates and altered cell wall/plasma membrane interactions. This indicates a potential application of glycyl-aspartyl-glycine in plant biology and growth regulation (Schindler et al., 1989).
Chemical and Physical Properties
- Complexation and Extraction : Protonated peptides, including glycyl-aspartic acid, demonstrate good extractability by crown ethers, indicating their potential in separation and extraction processes (Buschmann & Mutihac, 2002).
- Interaction with Dimethyltin(IV) cations : Glycyl-aspartic acid shows specific coordination behaviors with dimethyltin(IV) cations, forming stable complexes, which could be significant in understanding metal-peptide interactions (Jancsó et al., 2000).
Potential in Drug Design and Therapeutics
- Integrin GP IIb/IIIa antagonists : Glycyl-aspartyl-glycine is a part of arginyl-glycyl-α-aspartyl sequences in matrix proteins, important in the design of new therapeutics targeting cell surface glycoprotein receptors (Abo-Ghalia et al., 2003).
Neurochemical Applications
- Role in Neurotransmission : Glycine, as part of the glycyl-proline dipeptide, affects the metabolism of neuroactive amino acids and energy turnover in the brain, indicating its importance in neurological studies (Bashun et al., 2013).
Eigenschaften
CAS-Nummer |
13433-19-7 |
|---|---|
Produktname |
Glycyl-aspartyl-glycine |
Molekularformel |
C8H13N3O6 |
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
(3S)-3-amino-4-[[2-(carboxymethylamino)-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H13N3O6/c9-4(1-6(13)14)8(17)11-2-5(12)10-3-7(15)16/h4H,1-3,9H2,(H,10,12)(H,11,17)(H,13,14)(H,15,16)/t4-/m0/s1 |
InChI-Schlüssel |
OMMIEVATLAGRCK-BYPYZUCNSA-N |
Isomerische SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)O)N)C(=O)O |
SMILES |
C(C(C(=O)NCC(=O)NCC(=O)O)N)C(=O)O |
Kanonische SMILES |
C(C(C(=O)NCC(=O)NCC(=O)O)N)C(=O)O |
Andere CAS-Nummern |
13433-19-7 |
Sequenz |
DGG |
Synonyme |
Gly-Asp-Gly glycyl-aspartyl-glycine glycyl-aspartyl-glycine, (beta-Asp)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



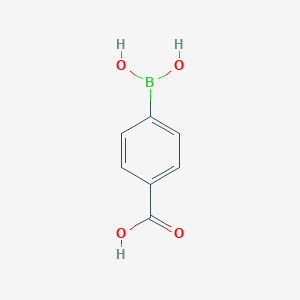

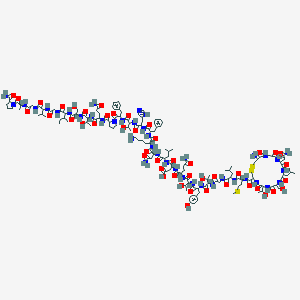
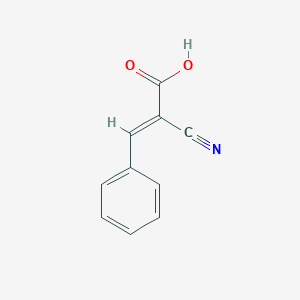
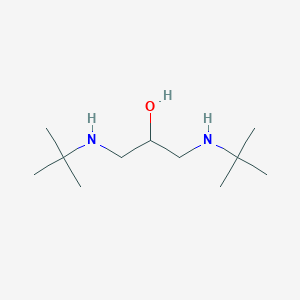
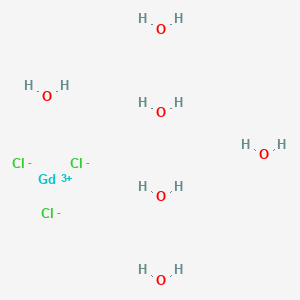
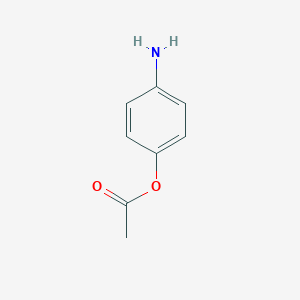
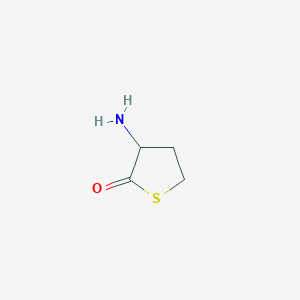

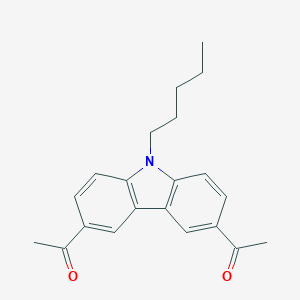
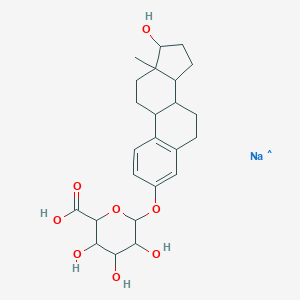

![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)
